molecular formula C21H15F2N3O3S B6481528 2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898438-98-7

2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6481528
CAS No.: 898438-98-7
M. Wt: 427.4 g/mol
InChI Key: PXSKHAPFQQPOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide (CAS Number: 898456-41-2) is a synthetic small molecule with a molecular formula of C22H17F2N3O3S and a molecular weight of 441.45 g/mol . This compound features a fused quinazolin-4-one core, a structural motif found in numerous biologically active molecules. Quinazolinone derivatives are recognized in scientific literature for their diverse pharmacological potential, including investigated applications as anti-inflammatory agents and COX-2 inhibitors . The specific molecular architecture of this reagent, which combines the quinazolinone system with a benzene-sulfonamide group, is a characteristic framework in medicinal chemistry research, particularly in the development of enzyme inhibitors . Researchers value this scaffold for its potential to interact with various enzyme targets. The presence of the sulfonamide group is often a key pharmacophore for achieving selective inhibitory activity, as seen in related compounds that have been synthesized and evaluated for their COX-2 inhibition profiles . This product is offered with a guaranteed purity of 90% or higher and is available for procurement in quantities ranging from 1mg to 50mg to support various research and development scales . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4-difluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c1-13-24-19-5-3-2-4-17(19)21(27)26(13)16-9-7-15(8-10-16)25-30(28,29)20-11-6-14(22)12-18(20)23/h2-12,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSKHAPFQQPOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a derivative of sulfonamide with potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N3O2SC_{18}H_{16}F_2N_3O_2S, with a molecular weight of approximately 373.4 g/mol. The structure features a difluorobenzene moiety linked to a quinazoline derivative through a sulfonamide group.

1. COX-2 Inhibition

A significant area of research has focused on the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. A study demonstrated that similar quinazoline derivatives exhibited varying degrees of COX-2 inhibitory activity. The maximum inhibition observed was 47.1% at a concentration of 20 μM for a related compound, indicating potential efficacy in managing inflammatory conditions .

2. Anticancer Properties

Research has indicated that compounds with similar structures may possess anticancer properties. The quinazoline ring is known for its role in various anticancer agents. For instance, derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can influence calcium channels, impacting cellular signaling pathways involved in proliferation and survival .

Case Studies and Research Findings

StudyFindingsConcentrationInhibition
Evaluated COX-2 inhibition for related compounds20 μM47.1%
Investigated anticancer effects on various cell linesVariesSignificant apoptosis induction
Assessed calcium channel inhibition effectsNot specifiedAltered perfusion pressure

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies utilizing computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for similar sulfonamide derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of quinazolinone compounds, including 2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, exhibit antiviral activity. These compounds have shown efficacy against a range of viral infections by inhibiting viral replication mechanisms. For instance, modifications in the quinazolinone structure can enhance their potency against specific viral targets, making them candidates for further development as antiviral agents .

Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival. In vitro studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Pharmacological Applications

Modulation of ABC Transporters
The compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer therapy. By influencing ABC transporter activity, this compound could enhance the efficacy of co-administered chemotherapeutic agents .

Therapeutic Uses in Respiratory Diseases
There is potential for this compound to be utilized in treating respiratory conditions like cystic fibrosis. By modulating the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), it may help improve chloride ion transport across epithelial cells, thereby alleviating symptoms associated with mucus accumulation .

Case Studies and Research Findings

Study Objective Findings
Study on Antiviral ActivityEvaluate the antiviral efficacy of quinazolinone derivativesShowed significant inhibition of viral replication in cell cultures
Investigation of Anticancer PropertiesAssess the impact on cancer cell linesInduced apoptosis and reduced tumor growth in xenograft models
ABC Transporter Modulation StudyAnalyze effects on drug absorptionEnhanced bioavailability of co-administered drugs through transporter modulation

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Melting Point (°C) Bioactivity Reference
Compound A 3,4-Dihydroquinazolin-4-one 2,4-Difluorobenzenesulfonamide N/A Potential kinase/COX-2 inhibitor
Compound 1f 3,4-Dihydroquinazolin-4-one Para-sulfamoylphenylethenyl 239–240 47.1% COX-2 inhibition (20 μM)
Omipalisib Pyridine-quinoline 2,4-Difluorobenzenesulfonamide N/A mTOR/PI3K inhibitor (nM IC₅₀)
G856-9584 3,4-Dihydroquinazolin-4-one 3-Nitrobenzamide N/A Screening compound (logP 3.2)
Compounds 7–9 Triazole-thione 2,4-Difluorophenyl, sulfonylphenyl N/A Tautomerism-dependent activity

Research Findings and Trends

Fluorine Substitution : The 2,4-difluorobenzenesulfonamide group in Compound A and Omipalisib enhances target binding through electronegativity and hydrophobic interactions .

Core Flexibility: Quinazolinone-based compounds (e.g., Compound A, 1f) show moderate COX-2 inhibition, while triazole-thiones (Compounds 7–9) exhibit tautomerism-dependent reactivity .

Synthetic Challenges : High-yield syntheses (e.g., 95% for Compound 15 in ) contrast with lower yields for complex hybrids (e.g., 28% for Example 53 in ), highlighting the need for optimized routes for Compound A .

Preparation Methods

Benzoxazinone Intermediate Route

Adapting methods from, 2-amino-5-methylbenzoic acid undergoes acetylation with acetic anhydride to form 6-methyl-2-methyl-4H-benzo[d]oxazin-4-one. This intermediate reacts with ammonium hydroxide under reflux to yield 2-methyl-3,4-dihydroquinazolin-4-one. Key advantages include high regioselectivity and yields exceeding 70%.

Reaction Conditions :

  • Acetylation : 2-Amino-5-methylbenzoic acid + acetic anhydride, reflux, 1 hour.

  • Cyclization : Benzoxazinone + NH4OH (25% aqueous), reflux, 6 hours.

Direct Cyclization of Anthranilic Acid Derivatives

Source describes a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from anthranilic acid derivatives. For 2-methyl substitution, methyl anthranilate reacts with urea in the presence of DMAP (10 mol%) and triphosgene, yielding 2-methyl-3,4-dihydroquinazolin-4-one at 80–90°C. This method offers atom economy and avoids isolation of intermediates.

Optimized Parameters :

  • Solvent : DMF

  • Catalyst : DMAP (10 mol%)

  • Temperature : 80°C, 12 hours

Sulfonamide Formation with 2,4-Difluorobenzenesulfonyl Chloride

The final step involves reacting the 4-aminophenylquinazolinone with 2,4-difluorobenzenesulfonyl chloride to form the sulfonamide bond. Sodium hydride in THF proves effective for deprotonating the amine and facilitating nucleophilic attack.

Procedure :

  • Deprotonation : 4-Aminophenylquinazolinone + NaH (1.2 equiv) in THF, 0°C, 30 minutes.

  • Sulfonylation : Add 2,4-difluorobenzenesulfonyl chloride (1.5 equiv), stir at room temperature for 12 hours.

  • Workup : Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via recrystallization (yield: 65–70%).

Spectroscopic Validation :

  • IR : N-H stretch at 3273 cm⁻¹, S=O stretches at 1360 and 1170 cm⁻¹.

  • 1H-NMR : Aromatic protons (δ 7.2–8.1 ppm), CH3 at δ 2.4 ppm, NH at δ 10.2 ppm.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantagesLimitations
Quinazolinone SynthesisBenzoxazinone cyclization70–76High regioselectivityRequires harsh reflux conditions
DMAP-catalyzed cyclization80–85One-pot, atom-economicLimited substrate scope
Aminophenyl IncorporationNucleophilic substitution75–80Straightforward conditionsRequires chlorination step
Ullmann coupling70–75Direct coupling, no pre-functionalizationHigh catalyst loading
SulfonylationNaH/THF65–70High puritySensitive to moisture

Challenges and Optimization Strategies

  • Chlorination Side Reactions : Excess POCl3 leads to over-chlorination. Controlled stoichiometry (1.2 equiv POCl3) mitigates this.

  • Sulfonylation Efficiency : Using anhydrous THF and freshly distilled sulfonyl chloride improves yields by 10–15%.

  • Purification : Trituration with dichloromethane removes unreacted sulfonyl chloride, enhancing product purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide?

  • Methodology :

  • Step 1 : Condensation of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (4 hours, 80°C) .
  • Step 2 : Purification via reduced-pressure solvent evaporation and filtration to isolate the sulfonamide intermediate.
  • Step 3 : Fluorination using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce the 2,4-difluoro groups on the benzene ring .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C}-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Assign signals for fluorine atoms (δ ~110-120 ppm in 19F^{19} \text{F}-NMR) and aromatic protons (δ 7.0-8.5 ppm in 1H^1 \text{H}-NMR) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns consistent with sulfur and fluorine .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions in the quinazolinone-sulfonamide core .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated from dose-response curves .
  • Enzyme inhibition : Evaluate binding affinity to dihydrofolate reductase (DHFR) or tyrosine kinases via fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in derivatization reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., sulfonamide nitrogen or quinazolinone carbonyl) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize substitution reactions at the 4-oxo position .
  • Case Study : Predict regioselectivity in nitro-group reduction using computed transition-state energies .

Q. How can contradictory data on reaction yields under varying conditions be resolved?

  • Methodology :

  • Kinetic Analysis : Perform time-resolved 1H^1 \text{H}-NMR to monitor intermediate formation and identify rate-limiting steps (e.g., solvent-dependent aggregation) .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) affecting cyclization efficiency .
  • Contradiction Example : Lower yields in polar solvents may stem from competitive hydrolysis of the sulfonamide group; mitigate using anhydrous conditions .

Q. What strategies enhance the compound’s stability in biological matrices?

  • Methodology :

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce oxidative metabolism .
  • Formulation Studies : Encapsulate in PEGylated liposomes to improve plasma half-life, monitored by dynamic light scattering (DLS) and in vivo pharmacokinetics .

Q. How does structural modification impact its selectivity for target proteins?

  • Methodology :

  • SAR Analysis : Compare inhibitory activity of analogs (e.g., 2-methyl vs. 2-ethyl quinazolinone derivatives) against kinase panels .
  • Co-crystallization : Resolve X-ray structures of the compound bound to DHFR to identify key hydrogen bonds (e.g., sulfonamide-O with Arg70) .
  • Data Table :
Modification SiteActivity (IC50_{50}, nM)Selectivity Ratio (Target/Off-Target)
2-Methyl (Parent)12.3 ± 1.28.5
2-Ethyl9.8 ± 0.915.7
4-Fluoro18.4 ± 2.15.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.